molecular formula C14H10FNO5 B6393075 5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid CAS No. 1261891-88-6

5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6393075
CAS No.: 1261891-88-6
M. Wt: 291.23 g/mol
InChI Key: NEHGGVCVIFWNFM-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid is a complex organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a hydroxyl group attached to a nicotinic acid backbone

Properties

IUPAC Name

5-(3-fluoro-5-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-14(20)8-2-7(3-10(15)4-8)11-5-9(13(18)19)6-16-12(11)17/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHGGVCVIFWNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CNC2=O)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688142
Record name 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-88-6
Record name 3-Pyridinecarboxylic acid, 5-[3-fluoro-5-(methoxycarbonyl)phenyl]-1,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261891-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-Fluoro-5-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Intermediate: The initial step involves the introduction of a fluorine atom onto a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Methoxycarbonylation: The next step involves the introduction of a methoxycarbonyl group. This can be done through esterification reactions using methanol and a suitable acid catalyst.

    Coupling with Nicotinic Acid: The final step involves coupling the fluorinated and methoxycarbonylated intermediate with nicotinic acid. This can be achieved through a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boronic acid derivatives.

Industrial Production Methods

Industrial production of 5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 3-Fluoro-5-methoxycarbonylbenzoic acid
  • 3-Fluoro-5-methoxycarbonylphenylboronic acid

Uniqueness

5-(3-Fluoro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring, combined with a hydroxyl group on the nicotinic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

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